molecular formula C18H17NO5 B10990828 ethyl ({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

ethyl ({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

Cat. No.: B10990828
M. Wt: 327.3 g/mol
InChI Key: AGAIAVNFHMTUER-SXGWCWSVSA-N
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Description

Ethyl ({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a useful research compound. Its molecular formula is C18H17NO5 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl ({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Structural Overview

The compound features an ethyl ester functional group combined with a benzofuran moiety, which is further substituted with a pyrrole derivative. This unique structure suggests potential for diverse chemical reactivities and biological interactions, making it a candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the Benzofuran Core : Utilizing starting materials such as salicylaldehyde and appropriate acylating agents.
  • Pyrrole Substitution : Introducing the pyrrole moiety through condensation reactions.
  • Esterification : Finalizing the structure by esterifying with acetic acid or its derivatives.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzofuran derivatives, including those structurally related to ethyl ({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy)acetate. Research indicates that modifications at specific positions on the benzofuran ring can significantly enhance biological activity:

CompoundStructureActivityReference
10hStructure2–4 times greater potency against cancer cell lines
10gStructureHigher activity with methoxy groups at C–6 position

The introduction of methyl and methoxy groups has been shown to enhance the antiproliferative activity against various cancer cell lines, indicating a structure–activity relationship (SAR) that favors specific substitutions.

Antimicrobial Activity

Ethyl ({(2Z)-2-[...]}acetate has also been investigated for its antimicrobial properties. Studies suggest that compounds with similar structural features exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the aromatic ring appears to play a crucial role in enhancing this activity.

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of benzofuran derivatives, including those related to ethyl ({(2Z)-...}, showing that compounds with specific substitutions demonstrated IC50 values lower than those of standard anticancer drugs like doxorubicin, indicating their potential as novel therapeutic agents .
  • Antimicrobial Studies : Another investigation focused on the antibacterial properties of similar compounds, revealing that certain derivatives exhibited remarkable inhibition against resistant strains of bacteria, suggesting their utility in developing new antibiotics .

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

ethyl 2-[[(2Z)-2-[(1-methylpyrrol-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C18H17NO5/c1-3-22-17(20)11-23-13-6-7-14-15(10-13)24-16(18(14)21)9-12-5-4-8-19(12)2/h4-10H,3,11H2,1-2H3/b16-9-

InChI Key

AGAIAVNFHMTUER-SXGWCWSVSA-N

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CN3C)/O2

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CN3C)O2

Origin of Product

United States

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